1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine involves multiple steps, starting from readily available starting materials. The key steps include the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit inosine-5’-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, which is crucial for the synthesis of guanine nucleotides . This inhibition disrupts the bacterial cell’s ability to replicate and survive, making it a potential candidate for anti-tubercular therapy.
Comparison with Similar Compounds
Similar Compounds
1-(5-Isoquinolinesulfonyl)piperazine: This compound shares a similar core structure and has been studied for its inhibitory effects on various enzymes.
Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone: Another related compound with potential anti-tubercular activity.
Uniqueness
1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine is unique due to its specific structural modifications, which enhance its stability and specificity for certain molecular targets. These modifications make it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C34H38N4O6S |
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Molecular Weight |
630.8 g/mol |
IUPAC Name |
[4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate |
InChI |
InChI=1S/C34H38N4O6S/c1-34(2,3)43-33(40)36(4)30(32(39)38-21-19-37(20-22-38)27-10-6-5-7-11-27)23-25-13-15-28(16-14-25)44-45(41,42)31-12-8-9-26-24-35-18-17-29(26)31/h5-18,24,30H,19-23H2,1-4H3 |
InChI Key |
ZUZAUVUCIRBYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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